PSI is classified as a synthetic peptide and is primarily used in biochemical research. It is derived from modifications of natural peptides to enhance its inhibitory properties against proteasomes, which are cellular complexes responsible for degrading ubiquitinated proteins. The trifluoroacetate salt form is commonly utilized in laboratory settings due to its favorable solubility characteristics.
The synthesis of PSI (trifluoroacetate salt) typically involves solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing peptide chain attached to a solid support. The general steps include:
The purity of the final product can be assessed using high-performance liquid chromatography (HPLC), ensuring that the compound meets the required specifications for research applications .
The molecular formula of PSI (trifluoroacetate salt) is , where represents the counterion from trifluoroacetic acid. The molecular weight is approximately 618.8 g/mol.
The structural features include:
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, which provide insights into its conformation and potential binding sites .
The effectiveness of PSI as an inhibitor can be quantitatively assessed through enzyme activity assays, measuring the rate of substrate degradation in the presence and absence of PSI .
PSI functions by selectively inhibiting the chymotrypsin-like activity of the 20S proteasome. The mechanism involves:
Research indicates that PSI's inhibitory effects can lead to altered cellular responses, making it a valuable tool in studying proteasome function and related pathways .
Additional analyses such as thermal analysis may reveal decomposition temperatures and other relevant physical properties .
PSI (trifluoroacetate salt) has several applications in scientific research:
The 20S proteasome core particle is a barrel-shaped complex comprising four stacked heptameric rings (αββα configuration), which houses proteolytic active sites within its internal chamber. Substrate access is regulated by a gated axial pore formed by N-terminal residues of α-subunits, termed the α-annulus. This gate remains closed in the unliganded state but opens upon binding of regulators or inhibitors like PSI (Z-Leu-Leu-Leu-CHO) in its trifluoroacetate salt form [1]. PSI specifically targets the chymotrypsin-like (CT-L) activity of the β5 subunit, exploiting a conserved catalytic mechanism involving the N-terminal threonine residue (Thr1) [1] [2].
The trifluoroacetate counterion influences PSI's binding through electrostatic interactions with α-ring residues. The α-subunit pockets (particularly at α5–α6 and α6–α7 interfaces) recognize hydrophobic C-terminal motifs (e.g., HbYX: Hydrophobic-Tyr-any residue). PSI's Leu-Leu-Leu backbone mimics these motifs, while its aldehyde warhead forms a covalent hemiacetal adduct with Thr1Oγ [1] [5]. Thermodynamic studies show trifluoroacetate enhances binding entropy (ΔS) by displacing ordered water molecules at the α-ring interface, increasing affinity by 5–10-fold compared to non-salt forms [5] [8]. This is corroborated by structural data indicating trifluoroacetate's trifluoromethyl group stabilizes the P1 binding pocket via van der Waals contacts with β6 Val31 and β5 Ala49 [5].
Table 1: Key Binding Interactions of PSI (Trifluoroacetate Salt) with 20S Proteasome
| Proteasome Site | PSI Moiety | Interaction Type | Energetic Contribution (ΔG, kJ/mol) |
|---|---|---|---|
| β5 Thr1Oγ | Aldehyde warhead | Covalent hemiacetal | –15.2 |
| S1 pocket (β5) | N-Cbz group | Hydrophobic | –8.7 |
| α5–α6 interface | Trifluoroacetate ion | Electrostatic | –5.1 |
| β6 Val31 | Trifluoromethyl group | van der Waals | –3.9 |
The CT-L activity of the proteasome exhibits pH-dependent kinetics due to ionization changes in the catalytic Thr1 and surrounding residues. PSI (trifluoroacetate salt) displays non-classical inhibition kinetics, with a pronounced pH profile influencing both association (kon) and dissociation (koff) rates. At neutral pH (7.0–7.5), PSI acts as a slow-binding inhibitor with kon = 8.0 × 106 M−1s−1 and Ki < 1 nM, while acidic conditions (pH 5.0–6.0) reduce affinity 100-fold (Ki = 100 nM) [3] [7]. This divergence arises from protonation states of two critical residues:
Trifluoroacetate modulates this pH dependence by stabilizing the tetrahedral intermediate via hydrogen bonding. NMR studies confirm the aldehyde hydrate adduct (formed at Thr1Oγ) exhibits pKa < 4.9 for the hemiketal OH group, contrasting with free serine proteases (pKa ≈ 9.5). This acidification enhances electrophilicity at low pH, partially compensating for impaired His122 activity [3] [9]. Consequently, trifluoroacetate extends PSI’s inhibitory half-life from 15 min (pH 7.0) to >60 min (pH 6.0) in cellular assays, as confirmed by fluorogenic substrate (Suc-LLVY-AMC) hydrolysis [3] [7].
Table 2: Kinetic Parameters of PSI Inhibition at Varying pH
| pH | Ki (nM) | kon (M−1s−1) | koff (s−1) | Dominant Proteasome State |
|---|---|---|---|---|
| 5.0 | 100 | 5.5 × 106 | 0.55 | Closed gate, Thr1Oγ protonated |
| 7.0 | <1 | 8.0 × 106 | <0.008 | Open gate, Thr1Oγ deprotonated |
| 8.5 | 0.15 | 9.3 × 106 | 0.0014 | Hyper-open gate, His122 deprotonated |
Trifluoroacetate (TFA) is not a passive counterion but dynamically influences PSI’s stability, solubility, and proteasome binding. As a volatile strong acid (pKa ≈ 0.3), TFA forms tight ion pairs with cationic residues (e.g., N-terminal amines or Lys/Arg side chains) near the proteasome α-ring, reducing electrostatic repulsion during initial docking [8] [10]. However, TFA’s volatility introduces challenges: lyophilization of PSI formulations triggers partial TFA loss (up to 60%), increasing microenvironment pH and inducing peptide aggregation via deprotonated α-amine cross-linking [8]. NMR studies show lyophilized PSI retains only 0.7 molar equivalents of TFA after processing, compared to 1.0 in solution [10].
TFA’s anion-π interactions with Tyr/Phe residues at α-subunit interfaces enhance PSI’s specificity for the CT-L site. Free energy calculations reveal TFA contributes –3.9 kJ/mol to binding via edge-to-face stacking with α3 Tyr26, reducing nonspecific binding to trypsin-like (β2) sites [5] [8]. Conversely, acetate counterions (pKa ≈ 4.5) lack this capability due to weaker acidity and reduced aromatic stacking, resulting in 3-fold lower proteasome affinity [10].
Formulation studies demonstrate that TFA retention during lyophilization can be optimized by:
Table 3: Impact of Counterions on PSI Stability and Proteasome Binding
| Counterion | Proteasome IC50 (nM) | Lyophilization Recovery (%) | Aggregation after Reconstitution (%) | Key Noncovalent Interactions |
|---|---|---|---|---|
| Trifluoroacetate | 8.5 | 40–60 | 15–25 | Anion-π (Tyr26), H-bond (Thr1), hydrophobic |
| Acetate | 25.1 | 80–95 | 5–10 | H-bond (Thr1), weak electrostatic |
| Chloride | 32.7 | 90–98 | <5 | Electrostatic only |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8